molecular formula C9H9BrF3NO B12098675 1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amine

1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amine

Cat. No.: B12098675
M. Wt: 284.07 g/mol
InChI Key: LYCBXJGTQOUKCD-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, along with a trifluoromethoxy group and an ethanamine backbone. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amine typically involves several steps:

    Starting Materials: The synthesis begins with 2-bromophenyl and trifluoromethoxy precursors.

    Reaction Conditions: The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide or potassium cyanide.

    Major Products: The major products formed from these reactions include various substituted phenyl derivatives, amines, and alcohols.

Scientific Research Applications

1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amine can be compared with similar compounds such as:

    1-(2-Chlorophenyl)-2-(trifluoromethoxy)ethan-1-amine: This compound has a chlorine atom instead of bromine, which affects its reactivity and biological activity.

    1-(2-Bromophenyl)-2-(methoxy)ethan-1-amine:

    1-(2-Bromophenyl)-2-(trifluoromethyl)ethan-1-amine: The trifluoromethyl group provides different steric and electronic effects compared to the trifluoromethoxy group.

Biological Activity

1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amine is an organic compound characterized by its unique molecular structure, which includes a bromophenyl group and a trifluoromethoxy substituent. This compound has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry.

  • Molecular Formula : C9H8BrF3NO
  • Molecular Weight : 302.07 g/mol
  • IUPAC Name : 1-(2-bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethanamine
  • Structure : The presence of the trifluoromethoxy group enhances lipophilicity and affects the compound's interaction with biological targets.

The mechanism of action of this compound involves its interaction with various molecular targets, including receptors and enzymes. The trifluoromethoxy group is known to enhance binding affinity, potentially leading to significant biological effects. Studies suggest that compounds with similar structures can act as agonists for trace amine-associated receptors (TAAR), which are implicated in neuropsychiatric disorders such as schizophrenia .

Neuropharmacological Effects

Research indicates that this compound may exhibit agonistic activity at TAAR1, which is involved in modulating neurotransmitter systems. In vivo studies have shown that compounds targeting TAAR1 can influence hyperactivity induced by MK-801, a model for schizophrenia. This suggests potential therapeutic applications in treating neuropsychiatric conditions.

Antimicrobial Activity

Preliminary studies have explored the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, showing promising results that warrant further investigation into its efficacy as an antimicrobial agent .

Case Study 1: TAAR1 Agonism

In a study investigating the structure-activity relationship (SAR) of various analogs, this compound was found to significantly promote β-arrestin translocation in TAAR1 assays. This indicates its potential role as a selective agonist, which could lead to novel treatments for conditions associated with TAAR dysregulation .

Case Study 2: Antimicrobial Screening

A phenotypic screening approach assessed the compound's activity against Mycobacterium tuberculosis (Mtb). Initial results showed that while the compound did not exhibit significant efficacy in reducing bacterial load compared to standard treatments, it maintained a favorable safety profile during testing .

Comparative Analysis of Related Compounds

Compound NameStructureBiological Activity
1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amineStructureAgonist for TAAR1; potential neuropharmacological applications
1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amineStructureSimilar activity profile; explored for D3 dopamine receptor interactions
2-(5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amineStructureExhibits different receptor binding characteristics

Properties

Molecular Formula

C9H9BrF3NO

Molecular Weight

284.07 g/mol

IUPAC Name

1-(2-bromophenyl)-2-(trifluoromethoxy)ethanamine

InChI

InChI=1S/C9H9BrF3NO/c10-7-4-2-1-3-6(7)8(14)5-15-9(11,12)13/h1-4,8H,5,14H2

InChI Key

LYCBXJGTQOUKCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(COC(F)(F)F)N)Br

Origin of Product

United States

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